Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate
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Overview
Description
Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate is a complex organic compound that belongs to the class of sulfonyl chloropyridine derivatives
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid and 4-benzylpiperazine.
Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is first converted into an ester using methanol and an acid catalyst, forming methyl 6-chloropyridine-3-carboxylate.
Sulfonylation: The ester is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl intermediate.
Nucleophilic Substitution: Finally, the sulfonyl intermediate undergoes nucleophilic substitution with 4-benzylpiperazine to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol derivative.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions include N-oxide derivatives, sulfide or thiol derivatives, and various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential activity against neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and identify potential therapeutic targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: Lacks the sulfonyl and piperazine groups, making it less biologically active.
4-Benzylpiperazine: While it shares the piperazine moiety, it lacks the pyridine and sulfonyl groups, resulting in different biological properties.
Sulfonyl Chloropyridine Derivatives: Compounds like 6-chloropyridine-3-sulfonyl chloride share the sulfonyl and pyridine groups but lack the piperazine moiety.
Uniqueness
Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate is unique due to the combination of its sulfonyl, piperazine, and chloropyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-26-18(23)15-11-16(17(19)20-12-15)27(24,25)22-9-7-21(8-10-22)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHRDIKMVBFFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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